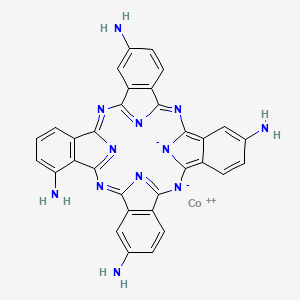Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide
CAS No.: 27680-31-5
Cat. No.: VC8032545
Molecular Formula: C32H20CoN12
Molecular Weight: 631.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27680-31-5 |
|---|---|
| Molecular Formula | C32H20CoN12 |
| Molecular Weight | 631.5 g/mol |
| IUPAC Name | cobalt(2+);2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-5,15,24,34-tetramine |
| Standard InChI | InChI=1S/C32H20N12.Co/c33-13-4-7-16-20(10-13)29-38-25(16)37-26-18-9-6-15(35)12-22(18)31(41-26)44-32-24-19(2-1-3-23(24)36)28(43-32)42-30-21-11-14(34)5-8-17(21)27(39-29)40-30;/h1-12H,33-36H2;/q-2;+2 |
| Standard InChI Key | MUNHHUMFVNUYJI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)N)C3=NC2=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)[N-]C7=NC(=N3)C8=C7C=CC(=C8)N)N)C9=C4C=C(C=C9)N.[Co+2] |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C3=NC2=NC4=C5C=C(C=CC5=C([N-]4)N=C6C7=C(C=CC(=C7)N)C(=N6)N=C8C9=C(C=C(C=C9)N)C(=N3)[N-]8)N.[Co+2] |
Introduction
Structural and Molecular Characteristics
Core Phthalocyanine Architecture
The phthalocyanine macrocycle consists of four isoindole units linked by nitrogen atoms, forming a planar, conjugated 18-π-electron system. Substitution at the 2,10,15,23 positions with amino (−NH₂) groups introduces electron-donating character, modulating the electronic structure of the cobalt center . The cobalt(II) ion resides in the central cavity, adopting a square-planar geometry that facilitates redox activity and ligand-binding capabilities.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₂₀CoN₁₂ | |
| Molecular Weight | 631.51 g/mol | |
| Coordination Geometry | Square-planar | |
| Substitution Pattern | 2,10,15,23-tetraamino |
Synthesis and Manufacturing
Stepwise Synthesis Pathway
The synthesis involves a multi-step process beginning with 4-nitrophthalonitrile and cobalt(II) chloride.
Formation of Tetranitro Precursor
Refluxing 4-nitrophthalonitrile (4 equiv.) with CoCl₂ (1 equiv.) in ethylene glycol at 150°C for 22 hours yields (1)2,(8)9,(15)16,(22)23-tetranitrophthalocyaninato cobalt(II) (Compound 1). This intermediate is purified via sequential washing with methanol, diethyl ether, and n-hexane, achieving a 49% yield .
Reduction to Tetraamine Derivative
Compound 1 undergoes nitro-to-amino reduction using Na₂S·9H₂O in dimethylformamide (DMF) at 80°C for 20 hours. Acid-base washing (HCl/NaOH) isolates the tetraaminophthalocyaninato cobalt(II) (Compound 2) with a 72% yield .
Table 2: Synthetic Conditions
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| 1 | 4-Nitrophthalonitrile, CoCl₂ | 150°C | 22 h | 49% |
| 2 | Na₂S·9H₂O, DMF | 80°C | 20 h | 72% |
Spectroscopic and Thermal Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms functional group transformations:
-
Compound 1: Nitro (−NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1330 cm⁻¹ .
-
Compound 2: Primary amine (−NH₂) stretches at 3429 cm⁻¹ and 3333 cm⁻¹, with in-plane bending at 1606 cm⁻¹ .
Thermogravimetric Analysis (TGA)
TGA under air reveals thermal stability:
-
Compound 1: Stable up to 350°C, with decomposition above 400°C.
-
Compound 2: Degrades at 250°C, reflecting lower thermal resilience due to amine groups .
Functional Applications in Sensing Technology
Surface Acoustic Wave (SAW) Sensors
Covalently polymerized ATA-100 (a 2D COP derived from Compound 2 and benzene-1,3,5-tricarbaldehyde) demonstrates exceptional sensitivity to VOCs :
Table 3: SAW Sensor Performance
| Analyte | Concentration Range (ppm) | Sensitivity (Hz/ppm) |
|---|---|---|
| Ethyl butyrate | 80–10,900 | 0.48 |
| Acetone | 80–10,900 | 0.32 |
| n-Hexane | 80–10,900 | 0.18 |
The sensor operates via mass-loading effects, where VOC adsorption alters the acoustic wave velocity. Ethyl butyrate’s polar interactions with −NH₂ groups enhance selectivity .
Future Research Directions
-
Catalytic Applications: Exploiting Co(II)’s redox activity for oxygen reduction reactions (ORRs) in fuel cells.
-
Biomedical Probes: Functionalization with targeting moieties for tumor imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume